4-Cbz-piperazine-1-carbonyl Chloride

Description

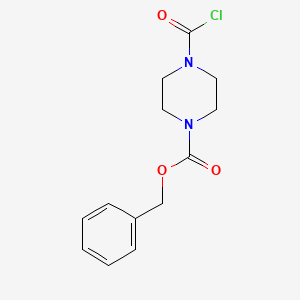

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-carbonochloridoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-12(17)15-6-8-16(9-7-15)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOIUTGIECXTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598332 | |

| Record name | Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25539-27-9 | |

| Record name | Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cbz-piperazine-1-carbonyl Chloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cbz-piperazine-1-carbonyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4-(Benzyloxycarbonyl)piperazine-1-carbonyl chloride (4-Cbz-piperazine-1-carbonyl Chloride). This versatile bifunctional reagent is a critical building block in medicinal chemistry, enabling the construction of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs).[1]

Introduction: A Key Intermediate in Drug Discovery

4-Cbz-piperazine-1-carbonyl chloride, CAS No. 25539-27-9, is a derivative of piperazine featuring two distinct reactive sites.[1][2] One nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis that is stable under many reaction conditions but can be selectively removed. The other nitrogen is functionalized as a highly reactive carbonyl chloride. This unique structure allows for sequential, controlled reactions, making it an invaluable tool for introducing the piperazine scaffold into target molecules.[1]

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs across various therapeutic areas. The Cbz-protected carbonyl chloride facilitates efficient acylation and amide bond formation, essential for creating protease inhibitors, receptor antagonists, and kinase inhibitors.[1]

Molecular Structure and Properties:

-

IUPAC Name: benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate[2][]

-

Molecular Formula: C₁₃H₁₅ClN₂O₃[1][]

-

Molecular Weight: 282.72 g/mol [1][]

Strategic Synthesis Pathway

The synthesis of 4-Cbz-piperazine-1-carbonyl chloride is typically achieved in a two-step sequence starting from piperazine. This strategy hinges on the principle of selective protection and subsequent functionalization.

First, one of the secondary amines of piperazine is selectively protected with a benzyloxycarbonyl (Cbz) group. This mono-protection is crucial to prevent undesired side reactions in the subsequent step. The resulting intermediate, 1-(benzyloxycarbonyl)piperazine, isolates a single secondary amine for the next transformation.

Second, the remaining free secondary amine of 1-Cbz-piperazine is reacted with a phosgene equivalent, most commonly triphosgene, to generate the target carbonyl chloride. Triphosgene is a stable, crystalline solid and serves as a safer and more manageable alternative to highly toxic phosgene gas.[4]

Experimental Protocols & Mechanistic Insights

Synthesis of 1-(Benzyloxycarbonyl)piperazine

This initial step leverages the Schotten-Baumann reaction conditions to achieve mono-protection of the symmetrical piperazine molecule. By using a controlled amount of benzyl chloroformate, the formation of the undesired di-substituted product can be minimized.

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq.) in a suitable solvent system such as dichloromethane (DCM) and water. Cool the mixture to 0°C using an ice bath.

-

Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.0-1.1 eq.) and an aqueous solution of a base like sodium hydroxide (to maintain a basic pH). The slow addition is critical to control the exotherm and favor mono-acylation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified further by silica gel column chromatography.

Synthesis of 4-(Benzyloxycarbonyl)piperazine-1-carbonyl Chloride

This step converts the secondary amine into a reactive carbonyl chloride using triphosgene. The choice of triphosgene over phosgene gas significantly reduces handling risks.[5][6] The reaction generates HCl as a byproduct, which must be neutralized by a non-nucleophilic base like triethylamine (Et₃N) to prevent the protonation and deactivation of the starting material.[7][8]

Protocol:

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen or argon atmosphere, dissolve triphosgene (0.35-0.40 eq.) in anhydrous dichloromethane (DCM). Cool the solution to -10°C to 0°C.

-

Reagent Addition: In a separate flask, dissolve 1-(benzyloxycarbonyl)piperazine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous DCM.

-

Reaction: Add the solution of 1-Cbz-piperazine and base dropwise to the cold triphosgene solution over 30-60 minutes. This "reverse addition" (adding the amine to the phosgenating agent) is crucial to maintain an excess of triphosgene, which minimizes the formation of the urea dimer byproduct.[7]

-

Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.

-

Isolation: Carefully concentrate the filtrate under reduced pressure. It is important to avoid excessive heat, as the product can be thermally sensitive. The resulting crude 4-Cbz-piperazine-1-carbonyl chloride is typically an oil or low-melting solid and is often used immediately in subsequent reactions without further purification due to its reactivity.

Critical Safety Considerations

Working with phosgene equivalents requires strict adherence to safety protocols. Triphosgene, while safer than gaseous phosgene, can decompose to release phosgene, especially in the presence of moisture or at elevated temperatures.[4][9]

-

Ventilation: All manipulations involving triphosgene must be performed in a certified chemical fume hood with proper airflow.[5][6][9][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (Viton gloves are recommended).[5][6] Avoid all skin contact.[5]

-

Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent triphosgene from reacting with atmospheric moisture.[8]

-

Quenching: Any unreacted triphosgene and the reaction mixture should be quenched carefully. A solution of sodium hydroxide or sodium bicarbonate can be used to neutralize spills and leftover reagents. Gaseous spills or off-gassing can be mitigated with ammonia.

-

Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[6][10]

Product Characterization

Confirming the identity and purity of the synthesized 4-Cbz-piperazine-1-carbonyl chloride is essential. The following analytical data are characteristic of the final product.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | δ 7.30-7.45 ppm (m, 5H): Aromatic protons of the benzyl group. δ 5.15 ppm (s, 2H): Benzylic methylene protons (-O-CH₂ -Ph). δ 3.50-3.80 ppm (m, 8H): Piperazine ring protons. Due to the different substituents (carbamate vs. carbonyl chloride), the protons adjacent to each nitrogen will have distinct chemical shifts and may appear as two separate multiplets. |

| ¹³C NMR | δ ~168 ppm: Carbonyl carbon of the carbonyl chloride group (C =O)Cl. δ ~155 ppm: Carbonyl carbon of the carbamate group (-O-C =O-N). δ ~136 ppm: Quaternary aromatic carbon of the benzyl group. δ 128-129 ppm: Aromatic CH carbons of the benzyl group. δ ~67 ppm: Benzylic methylene carbon (-O-CH₂ -Ph). δ ~42-48 ppm: Piperazine ring carbons. Two or more distinct signals are expected due to the asymmetric substitution. |

| IR Spectroscopy | ~1760 cm⁻¹ (strong, sharp): C=O stretch of the acyl chloride. This is a key diagnostic peak. ~1690 cm⁻¹ (strong): C=O stretch of the Cbz carbamate group. ~2850-3000 cm⁻¹: C-H stretching of aliphatic and aromatic groups. ~1240 cm⁻¹: C-N stretching. |

| Mass Spectrometry | m/z: 282.7 (M⁺), 284.7 (M+2, due to ³⁷Cl isotope). The presence of the chlorine isotope pattern is a strong indicator of successful product formation. |

Note: Exact chemical shifts (δ) in NMR and wavenumbers in IR can vary slightly depending on the solvent and instrument used.

Conclusion and Applications

The synthesis of 4-Cbz-piperazine-1-carbonyl chloride provides a robust and highly valuable intermediate for organic synthesis and drug development. The protocols outlined in this guide, particularly the use of triphosgene under controlled conditions, offer a reliable and safety-conscious approach to its preparation. The dual functionality of this molecule—a stable protecting group at one end and a highly reactive handle at the other—ensures its continued and widespread application in the synthesis of novel therapeutics.

References

-

Department of Chemistry, University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available from: [Link]

- Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.

-

University of California, Santa Barbara. Phosgene Standard Operating Procedure. Available from: [Link]

-

Patsnap Eureka. Process for preparing N-benzyl piperazine. Available from: [Link]

- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences Review and Research.

-

University of New Mexico. Phosgene Standard Operating Procedure Template - Environmental Health & Safety. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

- Google Patents. WO1997010222A1 - Method for preparing piperazines.

-

MySkinRecipes. 4-Cbz-piperazine-1-carbonyl Chloride. Available from: [Link]

- Pasquinet, E., et al. (2007). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. The Journal of organic chemistry, 72(19), 7234–7244.

- Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

-

ChemSino. Cas no 25539-27-9 (4-Cbz-piperazine-1-carbonyl Chloride). Available from: [Link]

-

Chemistry Stack Exchange. Why won't this reaction work?. (2019). Available from: [Link]

-

Reddit. Reaction with triphosgene. (2024). Available from: [Link]

- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (2022). Chemistry – A European Journal.

-

PubChem. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

- Sanna, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(70), 40921–40933.

Sources

- 1. 4-Cbz-piperazine-1-carbonyl Chloride [myskinrecipes.com]

- 2. chem960.com [chem960.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. reddit.com [reddit.com]

- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 10. echemi.com [echemi.com]

A Senior Application Scientist's Technical Guide to 4-Cbz-Piperazine-1-Carbonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on 4-Cbz-piperazine-1-carbonyl chloride, a pivotal reagent in modern synthetic chemistry. Moving beyond a simple data sheet, this guide synthesizes core physicochemical data with field-proven insights into its synthesis, reactivity, and handling. The objective is to provide a comprehensive resource that explains not just the 'what' but the 'why,' empowering researchers to utilize this versatile building block with confidence and strategic foresight.

Strategic Overview: The Bifunctional Advantage

4-Cbz-piperazine-1-carbonyl chloride (CAS No: 112523-28-7) is a highly valued intermediate, primarily due to its bifunctional nature. It incorporates a reactive acyl chloride for coupling reactions and a stable, yet removable, Cbz (carboxybenzyl) protecting group. This architecture makes it an ideal reagent for introducing the piperazine scaffold—a privileged structure in medicinal chemistry known for enhancing solubility and modulating biological activity—into target molecules in a controlled, stepwise manner. Its primary application lies in the construction of complex ureas and carbamates, which are core structures in numerous active pharmaceutical ingredients (APIs).[1]

Core Physicochemical Profile

A foundational understanding of a reagent's properties is critical for successful experimental design, from solvent selection to reaction setup and long-term storage.

Chemical Identity and Structure

-

Systematic IUPAC Name: Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate

-

Common Synonyms: 4-Cbz-piperazine-1-carbonyl Chloride, 1-(Benzyloxycarbonyl)piperazine-4-carbonyl chloride

-

CAS Number: 112523-28-7

-

Molecular Formula: C₁₃H₁₅ClN₂O₃

Caption: Key components of the synthesis process.

Detailed Experimental Methodology

Objective: To convert N-Cbz-piperazine into 4-Cbz-piperazine-1-carbonyl chloride efficiently and with high purity.

Materials:

-

1-(Benzyloxycarbonyl)piperazine (1.0 eq)

-

Triphosgene (bis(trichloromethyl) carbonate) (0.35 eq)

-

Triethylamine (Et₃N), freshly distilled (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas line

-

Oven-dried glassware: round-bottom flask, dropping funnel, condenser

Procedure:

-

System Preparation: Assemble the glassware and thoroughly flush with dry nitrogen or argon. Maintain a positive inert atmosphere throughout the experiment.

-

Causality: This prevents the premature hydrolysis of both the triphosgene reagent and the acyl chloride product by atmospheric moisture.

-

-

Initial Dissolution: Dissolve 1-(Benzyloxycarbonyl)piperazine in anhydrous DCM in the round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Causality: Cooling the reaction mitigates the exothermicity of phosgenation, preventing potential side reactions and decomposition.

-

-

Reagent Addition: In a separate flask, dissolve triphosgene in anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 30-45 minutes using the dropping funnel.

-

Expertise: Triphosgene is a safer, solid source of phosgene. Slow addition keeps the instantaneous concentration of highly reactive phosgene low, ensuring a controlled reaction.

-

-

Base Addition & In-Process Control: After completing the triphosgene addition, add triethylamine dropwise. A white precipitate of triethylamine hydrochloride should form.

-

Trustworthiness: The formation of this salt is a visual confirmation that the reaction is proceeding, as the base neutralizes the HCl generated during the reaction. The reaction can be monitored by TLC (staining with KMnO₄) for the disappearance of the starting material.

-

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up & Purification: a. Filter the reaction mixture to remove the triethylamine hydrochloride salt. b. Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often used directly or can be recrystallized.

Reactivity and Strategic Applications

The synthetic utility of this reagent is dominated by the electrophilic nature of the acyl chloride, which readily undergoes nucleophilic acyl substitution.

Primary Application: Urea Synthesis

The reaction with primary or secondary amines is the most common and powerful application, leading to the formation of highly functionalized urea derivatives.

Diagram 3: General Reaction Scheme with Amines

Sources

An In-depth Technical Guide to the Mechanism and Application of 4-Cbz-piperazine-1-carbonyl Chloride in Organic Synthesis

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic incorporation of privileged scaffolds is paramount to the efficient synthesis of complex, biologically active molecules. The piperazine ring is one such scaffold, found in a multitude of approved drugs due to its ability to impart favorable pharmacokinetic properties.[1] 4-Cbz-piperazine-1-carbonyl chloride (benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate) has emerged as a highly valuable and versatile building block for introducing this moiety.[2][3]

This reagent's utility is derived from its bifunctional nature. It possesses a highly reactive carbonyl chloride for facile amide or urea bond formation and a carbobenzyloxy (Cbz) protecting group at the distal nitrogen.[2] This Cbz group provides crucial stability and orthogonality, allowing for selective reaction at the carbonyl chloride before its own mild removal to reveal a secondary amine for further functionalization.[3] This guide provides a detailed exploration of the core mechanism, field-proven protocols, and strategic considerations for employing 4-Cbz-piperazine-1-carbonyl chloride in complex synthetic routes.

Core Physicochemical Properties

A foundational understanding of the reagent's properties is critical for its effective use and safe handling. The data below is aggregated from publicly available chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 25539-27-9 | [2][3] |

| Molecular Formula | C₁₃H₁₅ClN₂O₃ | [2][3] |

| Molecular Weight | 282.72 g/mol | [2][3] |

| Appearance | White to off-white solid | - |

| Boiling Point | 203-208 °C | [2] |

| Primary Hazard | Corrosive; causes severe skin and eye damage. | - |

Part 1: The Core Mechanism of Action - Nucleophilic Acyl Substitution

The primary function of 4-Cbz-piperazine-1-carbonyl chloride is to act as an acylating agent, forming robust amide or urea linkages with primary and secondary amines. This transformation proceeds via a classic nucleophilic acyl substitution mechanism.[4][5] This two-step addition-elimination process is highly efficient due to the excellent leaving group ability of the chloride ion.[4][6]

Mechanistic Breakdown

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. The lone pair of the amine forms a new carbon-nitrogen bond, forcing the π-electrons of the carbonyl group to move onto the oxygen atom. This results in the formation of a transient, sp³-hybridized tetrahedral intermediate.[5][7]

-

Collapse of the Tetrahedral Intermediate & Leaving Group Expulsion: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom collapses back down to reform the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid, meaning the chloride ion is a very weak base and stable on its own.[4][7]

-

Proton Transfer: The immediate product is a protonated amide (or urea). The chloride ion expelled in the previous step is too weak a base to effectively deprotonate this species.[7] Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically included in the reaction to neutralize the generated HCl, driving the reaction to completion.[6][8]

Visualization of the Mechanism

Caption: Nucleophilic Acyl Substitution Mechanism.

Part 2: Application in Synthesis

The true value of 4-Cbz-piperazine-1-carbonyl chloride is demonstrated in its application. The following section provides a generalized, yet robust, protocol for the synthesis of a substituted piperazine-1-carboxamide, which is a common precursor in drug discovery programs.

Experimental Protocol: Synthesis of a Substituted Piperazine-1-Carboxamide

This protocol describes the coupling of 4-Cbz-piperazine-1-carbonyl chloride with a generic primary or secondary amine.

Materials:

-

4-Cbz-piperazine-1-carbonyl Chloride (1.0 equiv.)

-

Primary or Secondary Amine (1.0 - 1.2 equiv.)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 equiv.) and dissolve it in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv.) dropwise to the stirred solution. The use of a non-nucleophilic base is critical to prevent it from competing with the substrate amine.[8]

-

Reagent Addition: In a separate flask, dissolve 4-Cbz-piperazine-1-carbonyl chloride (1.0 equiv.) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial for removing any unreacted acyl chloride and neutralizing the triethylammonium hydrochloride salt formed during the reaction.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable, to yield the pure N-acylated piperazine derivative.

Part 3: The Subsequent Step - Cbz Group Deprotection

A key advantage of using 4-Cbz-piperazine-1-carbonyl chloride is the ability to selectively remove the Cbz group post-acylation, unmasking the second piperazine nitrogen for further functionalization. The choice of deprotection method is dictated by the overall molecular structure and the presence of other sensitive functional groups.[9]

Comparative Overview of Cbz Deprotection Methods

| Method | Reagents & Conditions | Key Advantages | Potential Limitations | Reference(s) |

| Catalytic Hydrogenolysis | H₂ gas, Palladium on Carbon (Pd/C) in MeOH or EtOH | Very mild, neutral pH, high yields, clean byproducts (toluene and CO₂). | Incompatible with other reducible groups (alkenes, alkynes, nitro, aryl halides). Safety concerns with H₂ gas. | [9][10][11] |

| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | Avoids the use of flammable H₂ gas, making it safer and more convenient. | Can sometimes be slower than direct hydrogenolysis. | [9][12] |

| Acid-Mediated Cleavage | HBr in Acetic Acid, TFA, or HCl in organic solvents. | Metal-free, scalable, and compatible with hydrogenation-sensitive groups. | Harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc, acetals). | [9][13] |

Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

This method is the most common and mildest approach for Cbz removal.[9]

Materials:

-

Cbz-protected piperazine derivative (1.0 equiv.)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.[9][10]

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.

-

Hydrogenation: Securely fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3x).[10]

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-16 hours). The reaction progress can be visualized by the consumption of hydrogen (i.e., deflation of the balloon).

-

Filtration: Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake remains wet during handling.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the deprotected piperazine derivative, which can be used in the next step or purified further if necessary.[11]

Overall Synthetic Workflow

The following diagram illustrates the logical flow from the initial coupling reaction through to the final deprotected product, ready for subsequent diversification.

Caption: General workflow for synthesis and deprotection.

Conclusion

4-Cbz-piperazine-1-carbonyl chloride is a powerful and strategic reagent for the synthesis of complex molecules in pharmaceutical and materials science. Its predictable reactivity through the nucleophilic acyl substitution mechanism allows for the reliable formation of amide and urea bonds. Furthermore, the orthogonal nature of the Cbz protecting group provides a critical handle for sequential functionalization, enabling the construction of diverse molecular libraries from a common intermediate. By understanding the core mechanism and applying the robust protocols detailed in this guide, researchers can effectively leverage this building block to accelerate their discovery programs.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

ACS Medicinal Chemistry Letters. (2026, January 8). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Publications. [Link]

-

PubMed. (n.d.). Liquid-phase parallel synthesis of ureas. [Link]

-

The Royal Society of Chemistry. (n.d.). Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Link]

-

Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

-

ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

-

MySkinRecipes. (n.d.). 4-Cbz-piperazine-1-carbonyl Chloride. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Taylor & Francis. (n.d.). Nucleophilic acyl substitution – Knowledge and References. [Link]

-

Chemical Society Reviews. (2009). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

-

Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. [Link]

-

Khan Academy. (n.d.). Nucleophilic acyl substitution. [Link]

-

PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

Molecule-on. (n.d.). Cas no 25539-27-9 (4-Cbz-piperazine-1-carbonyl Chloride). [Link]

-

PubMed Central. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

- Google Patents. (n.d.). Method for preparing piperazines.

-

Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

-

ChemRxiv. (n.d.). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. [Link]

-

National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

-

Manifold. (n.d.). Monoacylation. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 4-Cbz-piperazine-1-carbonyl Chloride [myskinrecipes.com]

- 3. chem960.com [chem960.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. Amide Synthesis [fishersci.dk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tdcommons.org [tdcommons.org]

A Technical Guide to the Spectral Analysis of 4-Cbz-piperazine-1-carbonyl Chloride

This in-depth technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for 4-Cbz-piperazine-1-carbonyl chloride (benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate). This key intermediate is instrumental in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of active pharmaceutical ingredients (APIs) where the piperazine moiety is a critical pharmacophore.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying scientific principles and practical experimental protocols.

Molecular Structure and Overview

4-Cbz-piperazine-1-carbonyl chloride is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a carbobenzyloxy (Cbz) group and functionalized at the other nitrogen with a reactive carbonyl chloride. This structure allows for selective chemical modifications, making it a valuable building block in multi-step organic syntheses.[1]

Molecular Formula: C₁₃H₁₅ClN₂O₃[] Molecular Weight: 282.72 g/mol []

Caption: Molecular structure of 4-Cbz-piperazine-1-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4-Cbz-piperazine-1-carbonyl chloride in solution. The asymmetry of the molecule leads to distinct signals for the piperazine protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ at 400 MHz would show characteristic signals for the Cbz protecting group and the piperazine ring. The presence of the electron-withdrawing carbonyl chloride group is expected to deshield the adjacent piperazine protons compared to the Cbz-protected side.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | s | 2H | Benzylic protons (CH₂) |

| ~3.70 | t | 4H | Piperazine protons adjacent to C(O)Cl |

| ~3.55 | t | 4H | Piperazine protons adjacent to Cbz |

Justification of Predicted Shifts: The chemical shifts for the aromatic and benzylic protons of the Cbz group are well-established. For the piperazine ring, the protons adjacent to the newly introduced carbonyl chloride are expected to be shifted downfield from those next to the carbamate due to the stronger electron-withdrawing nature of the acyl chloride. In N-acyl piperazines, the piperazine protons typically appear as broad signals due to conformational exchange.[3][4]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ at 100 MHz will display distinct resonances for the carbonyl carbons and the piperazine ring carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Carbonyl carbon (C(O)Cl) |

| ~154.8 | Carbonyl carbon (Cbz C=O) |

| ~136.5 | Quaternary aromatic carbon (C₆H₅) |

| ~128.5, ~128.0, ~127.8 | Aromatic carbons (C₆H₅) |

| ~67.2 | Benzylic carbon (CH₂) |

| ~46.0 | Piperazine carbons adjacent to C(O)Cl |

| ~43.5 | Piperazine carbons adjacent to Cbz |

Justification of Predicted Shifts: The carbonyl carbon of the acyl chloride is expected to be significantly deshielded, appearing at a lower field than the carbamate carbonyl.[5] The piperazine carbons adjacent to the carbonyl chloride will also be deshielded compared to those next to the Cbz group.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of 4-Cbz-piperazine-1-carbonyl chloride is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. As this compound is an acyl chloride, it is crucial to use a dry solvent to prevent hydrolysis.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in 4-Cbz-piperazine-1-carbonyl chloride, particularly the two distinct carbonyl groups.

Predicted IR Spectral Data

The IR spectrum (KBr pellet or as a thin film) is predicted to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1800 | Strong | C=O stretch (Acyl Chloride) |

| ~1700 | Strong | C=O stretch (Carbamate) |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-N stretch |

| ~750 | Strong | C-Cl stretch |

Justification of Predicted Absorptions: The most prominent and diagnostic peaks will be the two carbonyl stretches. The acyl chloride carbonyl typically absorbs at a higher frequency (around 1800 cm⁻¹) compared to the carbamate carbonyl (around 1700 cm⁻¹).[5] The other absorptions are characteristic of the aromatic and aliphatic C-H bonds, C-N bonds of the piperazine ring, and the C-Cl bond.

Experimental Protocol: IR Analysis

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile, dry solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Analysis: Identify and assign the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 4-Cbz-piperazine-1-carbonyl chloride, which aids in its structural confirmation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 282, although it may be weak due to the lability of the molecule. A characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak should be observed due to the presence of the ³⁷Cl isotope. The fragmentation is likely to be dominated by the loss of the chlorine radical and subsequent cleavage of the piperazine ring.

| m/z | Proposed Fragment |

| 282/284 | [M]⁺ (Molecular ion) |

| 247 | [M - Cl]⁺ |

| 173 | [M - C₆H₅CH₂O]⁺ |

| 108 | [C₆H₅CH₂]⁺ (Tropylium ion) |

| 91 | [C₇H₇]⁺ |

| 85 | [C₄H₉N₂]⁺ |

Proposed Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway for 4-Cbz-piperazine-1-carbonyl chloride.

The primary fragmentation is the loss of a chlorine radical to form a stable acylium ion.[6][7][8] Further fragmentation can involve the loss of the benzyl group or cleavage of the piperazine ring.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced via direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-Cbz-piperazine-1-carbonyl chloride, grounded in the established principles of spectroscopy and data from analogous compounds. The provided experimental protocols offer a practical framework for researchers to obtain and interpret the spectral data of this important synthetic intermediate. A thorough understanding of these spectroscopic characteristics is essential for reaction monitoring, quality control, and the unambiguous structural confirmation of this versatile building block in pharmaceutical research and development.

References

- BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. BenchChem.

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(15), 3485.

-

RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Cbz-piperazine-1-carbonyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. 4-Cbz-piperazine-1-carbonyl Chloride [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Cbz-piperazine-1-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Cbz-piperazine-1-carbonyl Chloride, a key building block in modern medicinal chemistry. We will delve into its chemical identity, a detailed and validated synthesis protocol, its physicochemical properties, and its critical role in the development of novel therapeutics. This document is intended to serve as a practical resource for laboratory scientists and researchers in the pharmaceutical industry.

Core Chemical Identity

4-Cbz-piperazine-1-carbonyl Chloride , also known by its systematic IUPAC name benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate , is a bifunctional organic compound. It incorporates a piperazine ring, a carbamate protecting group (Cbz), and a reactive acyl chloride moiety. This unique combination of features makes it an invaluable reagent for the construction of complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).

| Property | Value | Source(s) |

| CAS Number | 25539-27-9 | [1] |

| Molecular Formula | C₁₃H₁₅ClN₂O₃ | [1] |

| Molecular Weight | 282.72 g/mol | [1] |

| Boiling Point | 203-208 °C at 1.3 Torr | [1] |

| Appearance | Assumed to be a solid or high-boiling liquid, handle with care. | |

| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; limited solubility in water.[2] |

Strategic Synthesis Pathway

The synthesis of 4-Cbz-piperazine-1-carbonyl Chloride is a two-step process, commencing with the protection of piperazine, followed by the introduction of the carbonyl chloride functionality. This approach ensures regioselectivity and high yields of the desired product.

Step 1: Synthesis of the Precursor, 1-Cbz-piperazine (Benzyl 1-piperazinecarboxylate)

The initial step involves the mono-N-protection of the piperazine ring with a carbobenzyloxy (Cbz) group. This is a crucial step to prevent undesired side reactions in the subsequent phosgenation.

Experimental Protocol: Synthesis of 1-Cbz-piperazine

-

Reaction Setup: In a well-ventilated fume hood, dissolve piperazine-1-carboxylic acid tert-butyl ester (10 g, 54 mmol) and triethylamine (8.2 mL) in dichloromethane (120 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.[3]

-

Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (9.2 g, 54 mmol) in dichloromethane (100 mL) to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitoring by TLC is recommended).[3]

-

Work-up: Remove the solvent under reduced pressure. Wash the residue with ethyl acetate, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.[3]

-

Purification: Evaporate the solvent and purify the product by flash column chromatography to obtain piperazine-1-carboxylic acid tert-butyl ester-4-carboxybenzyl ester.[3]

-

Deprotection: Dissolve the purified product (4.14 g, 12.9 mmol) in dichloromethane (30 mL), cool to 0°C, and add trifluoroacetic acid (10 mL). Stir at room temperature until the starting material disappears.[3]

-

Final Isolation: Remove the solvent under reduced pressure, neutralize the residue with 1N sodium hydroxide, and extract with dichloromethane. Dry the organic layer and evaporate the solvent to yield 1-Cbz-piperazine.[3]

Step 2: Synthesis of 4-Cbz-piperazine-1-carbonyl Chloride

The second and final step is the conversion of the secondary amine in 1-Cbz-piperazine to a carbamoyl chloride. This is achieved through the use of phosgene or a safer, solid equivalent like triphosgene. The use of triphosgene is highly recommended for safety reasons.

Experimental Protocol: Synthesis of 4-Cbz-piperazine-1-carbonyl Chloride

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1-Cbz-piperazine in anhydrous dichloromethane in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acid gases.

-

Phosgenation Agent: Prepare a solution of triphosgene (1.3 - 1.5 equivalents as phosgene) in anhydrous dichloromethane.[4]

-

Addition: Slowly add the triphosgene solution to the 1-Cbz-piperazine solution at 0°C. The reaction is exothermic and will generate HCl gas.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Carefully quench any unreacted phosgene or triphosgene by slowly adding a suitable quenching agent (e.g., a solution of aqueous ammonia or sodium bicarbonate) while cooling the reaction mixture.

-

Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield 4-Cbz-piperazine-1-carbonyl Chloride. Further purification can be achieved by vacuum distillation.

Caption: Synthetic workflow for 4-Cbz-piperazine-1-carbonyl Chloride.

Reactivity and Mechanistic Considerations

The utility of 4-Cbz-piperazine-1-carbonyl Chloride stems from its dual functionality. The Cbz group serves as a robust protecting group for one of the piperazine nitrogens, which can be readily removed under mild hydrogenolysis conditions.[5] The carbonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively.[1] This selective reactivity is paramount in multi-step syntheses where precise control over bond formation is required.

Application in Drug Development: The Case of Olaparib

A prominent example of the application of piperazine-based carbonyl chlorides is in the synthesis of the PARP (poly ADP-ribose polymerase) inhibitor, Olaparib . Olaparib is a targeted cancer therapy, particularly effective in patients with BRCA1/2 mutations.[6]

In the synthesis of Olaparib, a key step involves the coupling of a piperazine derivative with a carboxylic acid moiety on the core structure of the drug. While the exact reagent used in all patented syntheses may vary, the fundamental reaction is the formation of an amide bond between the piperazine nitrogen and a carboxylic acid. 4-Cbz-piperazine-1-carbonyl Chloride is an ideal reagent for such a transformation, providing the piperazine moiety in an activated form ready for coupling.

Caption: Role of piperazine reagent in Olaparib synthesis.

Safety and Handling

4-Cbz-piperazine-1-carbonyl Chloride is a reactive and corrosive compound and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves. A lab coat and appropriate respiratory protection are also essential.[7]

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

First Aid:

Spectroscopic Characterization (Expected)

-

¹H NMR:

-

Aromatic protons of the benzyl group (C₆H₅) would appear in the range of 7.2-7.5 ppm.

-

The methylene protons of the benzyl group (CH₂) would likely be a singlet around 5.1-5.3 ppm.

-

The piperazine ring protons would show complex multiplets in the range of 3.2-3.8 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the carbamoyl chloride would be expected in the downfield region, typically around 165-170 ppm.

-

The carbonyl carbon of the Cbz group would appear around 155 ppm.

-

Aromatic carbons would be in the 127-137 ppm range.

-

The methylene carbon of the benzyl group would be around 67 ppm.

-

The piperazine ring carbons would be in the 40-50 ppm range.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the carbamoyl chloride would be expected around 1780-1750 cm⁻¹.

-

The C=O stretch of the Cbz carbamate would likely appear around 1700-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions would be observed in their characteristic regions.

-

Conclusion

4-Cbz-piperazine-1-carbonyl Chloride is a versatile and valuable reagent in the field of drug discovery and development. Its well-defined reactivity, coupled with the stability of the Cbz protecting group, allows for the controlled and efficient synthesis of complex nitrogen-containing heterocyclic compounds. A thorough understanding of its synthesis, properties, and handling is essential for any researcher looking to leverage this powerful building block in their synthetic endeavors.

References

-

MySkinRecipes. 4-Cbz-piperazine-1-carbonyl Chloride. [Link]

- Google Patents.

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

-

PubMed. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. [Link]

- Google Patents. Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.

Sources

- 1. 4-Cbz-piperazine-1-carbonyl Chloride [myskinrecipes.com]

- 2. CAS 31166-44-6: 1-CBZ-piperazine | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 4-Cbz-piperazine-1-carbonyl Chloride in Organic Solvents

Introduction: The Critical Role of Solubility in Synthesis

4-Cbz-piperazine-1-carbonyl chloride, also known as benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate, is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a Cbz-protected piperazine amine and a reactive acyl chloride moiety. This unique combination makes it a valuable building block for introducing the piperazine scaffold into target molecules, a common structural motif in active pharmaceutical ingredients (APIs).[2][3]

The success of any synthetic step involving this intermediate—be it a reaction, extraction, or crystallization—is fundamentally governed by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is not merely academic; it is a prerequisite for rational process development, enabling chemists to optimize reaction kinetics, control impurity profiles, and maximize yield. This guide provides a comprehensive overview of the solubility characteristics of 4-Cbz-piperazine-1-carbonyl chloride, grounded in physicochemical principles and providing actionable protocols for laboratory application.

Physicochemical Properties: A Tale of Two Ends

To understand the solubility of 4-Cbz-piperazine-1-carbonyl chloride (MW: 282.72 g/mol ), one must analyze its molecular structure.[1] It is a molecule of contrasts:

-

The Cbz-Protected Piperazine Head: This portion of the molecule, containing the benzyl carbamate, introduces significant nonpolar character due to the aromatic ring. The piperazine ring itself has polar C-N bonds, but the Cbz group dominates this end of the molecule, favoring interactions with less polar solvents.

-

The Acyl Chloride Tail: The carbonyl chloride group (-COCl) is highly polar and electrophilic. This functional group is a potent acylating agent but, critically, is also highly susceptible to hydrolysis and solvolysis.[4] Its reactivity is a dominant factor in solvent selection, precluding the use of protic solvents under standard conditions.

This duality—a bulky, relatively nonpolar group paired with a small, highly reactive polar group—dictates a complex solubility behavior that requires careful consideration.

Principles of Solubility & Solvent Selection

The adage "like dissolves like" is the guiding principle for solubility. For 4-Cbz-piperazine-1-carbonyl chloride, this means selecting a solvent that can effectively solvate both the nonpolar Cbz-piperazine portion and the polar acyl chloride.

Key Considerations:

-

Solvent Polarity: Aprotic solvents are mandatory to prevent reaction. Within this class, a balance is needed. Highly polar aprotic solvents (e.g., DMSO, DMF) might be expected to solvate the acyl chloride well, while nonpolar solvents (e.g., hexanes) would favor the Cbz group. Chlorinated solvents and ethers often provide a good compromise.

-

Reactivity: The paramount consideration is the reactivity of the acyl chloride. Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines will react to form carboxylic acids, esters, and amides, respectively.[4][5] This is not a dissolution process but a chemical transformation. Therefore, any chosen solvent must be rigorously dried.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, which can be exploited for crystallization procedures.[6] However, the thermal stability of the acyl chloride must also be considered to avoid degradation during heating.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Remarks |

| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | Excellent balance of polarity to solvate the entire molecule. DCM is a common choice for reactions involving this reagent. |

| Aprotic, Ethereal | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Soluble | Good general-purpose solvents. The ether oxygen can interact with the electrophilic carbonyl carbon. |

| Aprotic, Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are highly polar and can effectively solvate the acyl chloride. However, trace water in DMF and DMSO can be an issue. Similar piperazine compounds show good solubility in DMSO and DMF.[7] |

| Aromatic, Nonpolar | Toluene, Xylenes | Moderately Soluble to Soluble | The aromatic solvent interacts favorably with the Cbz group. Solubility is often enhanced by gentle warming. |

| Aliphatic, Nonpolar | Hexanes, Heptane | Sparingly Soluble to Insoluble | These solvents are too nonpolar to effectively solvate the polar acyl chloride group. Often used as anti-solvents for crystallization. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive! Do Not Use. | These solvents will react exothermically with the acyl chloride moiety, leading to rapid decomposition of the starting material.[4][5] |

Experimental Protocol for Solubility Determination

Trustworthy solubility data is best generated empirically. The following protocol describes a robust method for determining the solubility of 4-Cbz-piperazine-1-carbonyl chloride in a given aprotic solvent using the isothermal shake-flask method, followed by HPLC analysis.[8]

Objective: To determine the saturation solubility of 4-Cbz-piperazine-1-carbonyl chloride in a selected dry, aprotic solvent at a specific temperature (e.g., 25 °C).

Materials & Reagents:

-

4-Cbz-piperazine-1-carbonyl chloride (high purity)

-

Anhydrous solvent of choice (e.g., Dichloromethane)

-

Scintillation vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

Analytical balance (± 0.01 mg)

-

HPLC system with a suitable column (e.g., C18) and detector (UV)

-

Orbital shaker or vortex mixer in a temperature-controlled environment[9]

Methodology:

-

Preparation: Add an excess amount of 4-Cbz-piperazine-1-carbonyl chloride to a pre-weighed scintillation vial. The "excess" is critical to ensure a saturated solution with solid remaining.[8]

-

Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[9]

-

Sampling & Filtration: After equilibration, allow the vial to stand undisturbed for 1-2 hours for the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove all undissolved solids.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC. Quantify the concentration against a pre-prepared calibration curve of the compound.

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L), accounting for the dilution factor.

The following diagram illustrates the experimental workflow for this protocol.

Caption: Workflow for Isothermal Solubility Determination.

Safety and Handling: A Reactive Compound

As an acyl chloride, 4-Cbz-piperazine-1-carbonyl chloride requires stringent safety protocols.[4]

-

Moisture Sensitivity: The compound reacts violently with water, releasing corrosive hydrochloric acid gas.[4][10] All operations must be conducted under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1][11]

-

Personal Protective Equipment (PPE): Always use a certified chemical fume hood.[4][12] Wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[4][10]

-

Quenching & Disposal: Unused material or reaction quenches should be performed carefully by slowly adding the compound to a stirred, cold solution of a suitable nucleophile, such as isopropanol or a dilute aqueous base, to control the exothermic reaction.[5]

The following diagram outlines a logical decision process for safe solvent handling and selection.

Caption: Decision Tree for Safe Solvent Selection.

Conclusion

The solubility of 4-Cbz-piperazine-1-carbonyl chloride is a nuanced interplay of its dual chemical nature. While it exhibits good solubility in a range of common anhydrous aprotic solvents like DCM, THF, and acetonitrile, its high reactivity precludes the use of any protic media. For researchers and process chemists, this necessitates not only careful solvent selection but also rigorous control over experimental conditions to prevent degradation. The protocols and principles outlined in this guide provide a framework for safely and effectively utilizing this versatile synthetic intermediate, ensuring that solubility becomes an enabling factor, rather than a limiting one, in the path to discovery.

References

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

-

Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Acetyl chloride. [Link]

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

PubChem. 4-(Piperazine-1-carbonyl)benzoyl chloride. National Center for Biotechnology Information. [Link]

-

Tarrant County College. Lab #6- Reactions & Solubility/Studying Chemical Reactions. [Link]

-

LookChem. Cas no 25539-27-9 (4-Cbz-piperazine-1-carbonyl Chloride). [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

MySkinRecipes. 4-Cbz-piperazine-1-carbonyl Chloride. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

Sources

- 1. chem960.com [chem960.com]

- 2. 4-Cbz-piperazine-1-carbonyl Chloride [myskinrecipes.com]

- 3. CAS 31166-44-6: 1-CBZ-piperazine | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. materialneutral.info [materialneutral.info]

- 10. wcu.edu [wcu.edu]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

The Genesis of a Key Pharmaceutical Scaffolding: An In-depth Technical Guide to 4-Cbz-piperazine-1-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cbz-piperazine-1-carbonyl chloride, a molecule of significant interest in medicinal chemistry, serves as a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. We will delve into the chemical principles underpinning its preparation, provide detailed experimental protocols, and explore its critical role in the development of modern therapeutics. This document is intended to be a thorough resource for researchers and professionals in the field of drug discovery and development, offering both historical perspective and practical, actionable insights.

Introduction: The Strategic Importance of the Cbz-Protected Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of clinically significant drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The strategic functionalization of the two nitrogen atoms of the piperazine core allows for the precise tuning of a molecule's biological activity and selectivity.

4-Cbz-piperazine-1-carbonyl chloride, also known as benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate, emerged as a particularly valuable building block due to its dual functionality. The carbobenzyloxy (Cbz or Z) group on one nitrogen serves as a robust and readily cleavable protecting group, directing synthetic modifications to the second nitrogen atom. The highly reactive carbonyl chloride moiety on the other nitrogen provides an efficient means for coupling the piperazine scaffold to other molecular fragments through the formation of stable amide, urea, or carbamate linkages. This strategic design makes it an essential tool for constructing complex molecules, particularly in the development of protease inhibitors, receptor antagonists, and kinase inhibitors.[1][2][3]

Historical Context: A Legacy Rooted in Anthelmintics and Antihistamines

The story of 4-Cbz-piperazine-1-carbonyl chloride is intrinsically linked to the broader history of piperazine derivatives in medicine. The parent compound, piperazine, was first introduced as an anthelmintic agent. However, its therapeutic potential expanded significantly in the mid-20th century with the discovery of its utility in the development of antihistamines.[4]

Researchers at pharmaceutical companies like Burroughs Wellcome & Company began systematically exploring the structure-activity relationships of piperazine derivatives in the 1940s and 50s.[4][5] This era of intense innovation in medicinal chemistry saw the development of foundational first-generation antihistamines like cyclizine and hydroxyzine, which featured a substituted piperazine core.[4]

While a definitive, singular "discovery" paper for 4-Cbz-piperazine-1-carbonyl chloride is not readily apparent in the historical literature, its emergence can be understood as a logical and necessary advancement in the synthetic chemist's toolkit. As the demand for more complex and specific piperazine-based drugs grew, so did the need for versatile and selectively functionalized intermediates. The development of protecting group strategies, with the Cbz group being a classic example, was a critical step in enabling the controlled, stepwise synthesis of unsymmetrically substituted piperazines. The subsequent introduction of the carbonyl chloride functionality provided a highly reactive handle for efficient molecular assembly.

The synthesis of the direct precursor, benzyl 1-piperazinecarboxylate (1-Cbz-piperazine), was a key milestone. Early methods for preparing monosubstituted piperazines, such as the reaction of piperazine with benzyl chloride, often resulted in mixtures of mono- and di-substituted products that were difficult to separate.[6] The use of a protecting group strategy, as detailed in established procedures, provided a more controlled and efficient route to the desired monosubstituted intermediate.[6]

The Synthesis of a Keystone Intermediate: From Precursor to Final Product

The preparation of 4-Cbz-piperazine-1-carbonyl chloride is a two-stage process, beginning with the synthesis of its precursor, benzyl 1-piperazinecarboxylate, followed by the introduction of the carbonyl chloride group.

Stage 1: Synthesis of Benzyl 1-piperazinecarboxylate (1-Cbz-piperazine)

The reliable synthesis of the monosubstituted piperazine precursor is paramount. A common and efficient method involves the reaction of piperazine with benzyl chloroformate.

Figure 1: Synthesis of Benzyl 1-piperazinecarboxylate.

Experimental Protocol: Synthesis of Benzyl 1-piperazinecarboxylate

-

Reaction Setup: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM), add a solution of sodium carbonate (Na₂CO₃) in water.

-

Cooling: Cool the biphasic mixture to 0°C with an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the stirred mixture, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield benzyl 1-piperazinecarboxylate as an oil or solid.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired 1,4-disubstituted by-product.

-

Biphasic System: The use of a biphasic DCM/water system with a base (Na₂CO₃) serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion and preventing the protonation of the piperazine starting material.

-

Low-Temperature Addition: The dropwise addition of benzyl chloroformate at 0°C helps to control the exothermic reaction and prevent side reactions.

Stage 2: Synthesis of 4-Cbz-piperazine-1-carbonyl Chloride

The conversion of benzyl 1-piperazinecarboxylate to the final product is achieved through a phosgenation reaction. While phosgene gas itself can be used, its extreme toxicity has led to the widespread adoption of safer phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate).

Figure 2: Synthesis of 4-Cbz-piperazine-1-carbonyl Chloride.

Experimental Protocol: Synthesis of 4-Cbz-piperazine-1-carbonyl Chloride

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl 1-piperazinecarboxylate (1.0 equivalent) in an anhydrous, inert solvent such as toluene.

-

Addition of Triphosgene: To this solution, add triphosgene (approximately 0.4 equivalents) in one portion.

-

Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by trituration with a non-polar solvent like hexanes to precipitate the product, which is then collected by filtration.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: The carbonyl chloride product is highly reactive and susceptible to hydrolysis. Therefore, the exclusion of moisture is critical for a successful reaction.

-

Triphosgene as a Phosgene Source: Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene. Upon heating, it decomposes to generate phosgene in situ.

-

Reflux Conditions: The reaction requires elevated temperatures to facilitate the decomposition of triphosgene and the subsequent reaction with the secondary amine of the piperazine.

Quantitative Data Summary

The following table summarizes typical yields for the two-stage synthesis of 4-Cbz-piperazine-1-carbonyl chloride. Actual yields may vary depending on the scale and specific reaction conditions.

| Step | Reaction | Starting Material | Key Reagent | Typical Yield (%) |

| 1 | N-Cbz Protection | Piperazine | Benzyl Chloroformate | 85-95 |

| 2 | Phosgenation | Benzyl 1-piperazinecarboxylate | Triphosgene | 90-98 |

Applications in Drug Discovery: A Versatile Building Block

The utility of 4-Cbz-piperazine-1-carbonyl chloride is best illustrated by its application in the synthesis of diverse pharmaceutical agents. The reactive carbonyl chloride allows for facile coupling with a wide range of nucleophiles, particularly amines, to form ureas, which are common structural motifs in bioactive molecules.

Figure 3: General workflow for the use of 4-Cbz-piperazine-1-carbonyl chloride in drug discovery.

This workflow highlights the strategic utility of this reagent. The initial coupling reaction proceeds in high yield under mild conditions. The subsequent deprotection of the Cbz group, typically via catalytic hydrogenolysis, unmasks the second piperazine nitrogen, which can then be further functionalized or may itself be a key pharmacophoric feature.

Conclusion

4-Cbz-piperazine-1-carbonyl chloride stands as a testament to the enabling power of synthetic chemistry in drug discovery. While its precise "discovery" may be more of an evolutionary development than a singular event, its importance is undeniable. Born from the rich history of piperazine-based pharmaceuticals, it provides a reliable and efficient tool for the construction of complex molecules. The synthetic protocols detailed herein, grounded in a clear understanding of the underlying chemical principles, offer a robust foundation for its application in the ongoing quest for novel and improved therapeutics. As a senior application scientist, I can attest to the fact that a mastery of such key intermediates and their synthesis is fundamental to the successful execution of modern drug discovery programs.

References

-

Benzylpiperazine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

4-Cbz-piperazine-1-carbonyl Chloride. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

-

Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Patent US-8475842-B2 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 362-379.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(10), 1449.

-

4-Cbz-piperazine-1-carbonyl Chloride. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

- 1-BENZYLPIPERAZINE. (1962). Organic Syntheses, 42, 19.

- 1-BENZYLPIPERAZINE. (1962). Organic Syntheses, 42, 19.

-

Background on Piperazines | Drug Policy Facts. (n.d.). Retrieved January 21, 2026, from [Link]

- 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents. (n.d.).

- A general and convenient synthesis of N-aryl piperazines - ResearchGate. (2005). Tetrahedron Letters, 46(36), 6125-6127.

-

4-Cbz-piperazine-1-carbonyl Chloride - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

- US3462444A - Novel 4-benzylpiperidine derivatives - Google Patents. (n.d.).

- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (n.d.).

-